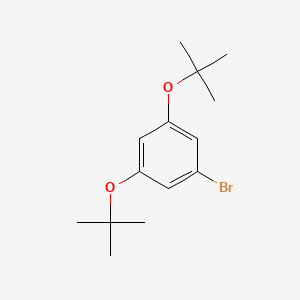

1-Bromo-3,5-Di-tert-Butoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21BrO2 |

|---|---|

Molecular Weight |

301.22 g/mol |

IUPAC Name |

1-bromo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C14H21BrO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 |

InChI Key |

CETUCKPQDIQUJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)Br)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 3,5 Di Tert Butoxybenzene and Its Precursors

Strategies for the Construction of the Di-tert-Butoxybenzene Core

The formation of the 1,3-di-tert-butoxybenzene (B13929507) framework is the critical first stage in the synthesis of the target molecule. This typically starts from resorcinol (B1680541) (1,3-dihydroxybenzene). The primary challenge lies in the efficient dialkylation of the phenol (B47542) groups to form the sterically demanding tert-butyl ethers.

O-tert-Butylation Approaches

The introduction of a tert-butyl group onto an oxygen atom (O-tert-butylation) is a fundamental transformation, though it can be challenging due to the steric bulk of the tert-butyl group and the potential for competing elimination reactions.

A classical and industrially significant method for forming tert-butyl ethers is the acid-catalyzed addition of phenols to isobutene. In this reaction, a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, protonates isobutene to generate the tert-butyl cation. This electrophile is then attacked by the nucleophilic hydroxyl group of the phenol.

For the synthesis of 1,3-di-tert-butoxybenzene from resorcinol, an excess of isobutene is typically used in a suitable solvent like dichloromethane (B109758) at low temperatures to control the reaction's exothermicity. researchgate.net The use of solid acid catalysts, such as zeolites (e.g., H-Y) or supported heteropolyacids, in supercritical carbon dioxide has also been reported as an effective and more environmentally benign approach, minimizing coke formation and improving catalyst performance. enamine.net While effective, this method can sometimes lead to side products from Friedel-Crafts C-alkylation on the aromatic ring, especially under harsh conditions.

To circumvent the harsh conditions of strong acids and high isobutene pressure, specialized tert-butylating reagents are employed. Tert-butyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent for the synthesis of tert-butyl ethers from alcohols and phenols under mild, acid-catalyzed conditions. lookchem.comsigmaaldrich.com The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds with high efficiency. nih.gov

The mechanism involves protonation or Lewis acid activation of the imidate nitrogen, followed by nucleophilic attack from the phenol's hydroxyl group, releasing the stable 2,2,2-trichloroacetamide (B3429180) byproduct. This method offers excellent yields (often 80-90%) and is compatible with a wide range of functional groups, although it is sensitive to moisture. lookchem.comsigmaaldrich.com

Table 1: Comparison of O-tert-Butylation Methods for Phenols

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Alkylation | Isobutene, H₂SO₄ (cat.), CH₂Cl₂ | Low-cost reagents, scalable. | Harsh conditions, potential for C-alkylation byproducts. |

| Trichloroacetimidate | tert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (cat.) | Mild conditions, high yields, good functional group tolerance. lookchem.com | Moisture sensitive, relatively expensive reagent. sigmaaldrich.com |

| DMF Acetal (B89532) | N,N-Dimethylformamide di-tert-butyl acetal, heat | Non-acidic, excellent for hindered phenols, simple workup. | Requires elevated temperatures, reagent can be costly. |

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is another highly effective reagent for the tert-butylation of hydroxyl groups, particularly in cases where substrates are sensitive to acid or sterically hindered. sigmaaldrich.comtcichemicals.com The reaction is typically performed by heating the phenol with an excess of DMF-DBA, often without an additional solvent. researchgate.netchemspider.com The process is driven by the formation of N,N-dimethylformamide and tert-butanol (B103910) as byproducts. This method avoids acidic conditions, which is advantageous for complex molecules with acid-labile functional groups. Its efficacy in preparing ortho-di-tert-butoxybenzene from the sterically crowded catechol highlights its utility for challenging substrates.

Novel Routes to Sterically Hindered Alkyl Aryl Ethers

Beyond these classical approaches, modern organic synthesis has introduced new strategies for forming sterically congested ether linkages. Transition-metal-free methods, such as the arylation of tertiary alcohols using hypervalent iodine reagents like ortho-substituted diaryliodonium salts, have been developed. These reactions proceed under mild conditions and tolerate significant steric bulk on both the alcohol and the arene.

Another innovative approach is the electrocatalytic hydroetherification, which couples alkenes and phenols using a cobalt-hydride catalyst. This method generates key cationic intermediates from the alkene, which are then trapped by the phenol to form the ether, providing a modular route to a wide range of alkyl aryl ethers.

Regioselective Bromination of Di-tert-Butoxybenzene Analogues

Once the 1,3-di-tert-butoxybenzene precursor is synthesized, the final step is the introduction of a bromine atom at the correct position. The two tert-butoxy (B1229062) groups are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions.

In the case of 1,3-di-tert-butoxybenzene, the possible positions for substitution are C2, C4, C5, and C6.

C4 and C6: These positions are ortho to one tert-butoxy group and para to the other. They are highly activated.

C2: This position is ortho to both tert-butoxy groups, making it the most electronically activated position on the ring.

C5: This position is meta to both groups and is therefore electronically disfavored for substitution.

Due to the strong activating and directing effect of the two alkoxy groups, the incoming electrophile (Br⁺) will preferentially attack the most nucleophilic position, which is the C2 position located between them. The steric hindrance from the bulky tert-butoxy groups at positions 1 and 3 further disfavors attack at the C4 and C6 positions, enhancing the regioselectivity for the C2 position.

The bromination can be achieved using various brominating agents. A common method involves using elemental bromine with a Lewis acid catalyst like iron powder in a non-polar solvent such as carbon tetrachloride at low temperatures (e.g., 0 °C) to control the reaction. nbinno.com Alternatively, N-bromosuccinimide (NBS) can be used, often with a silica (B1680970) gel support or an acid catalyst, to achieve a milder and more selective bromination. organic-chemistry.org For highly activated systems, methods using reagents like tetrabutylammonium (B224687) bromide promoted by V₂O₅/H₂O₂ can provide excellent regioselectivity under environmentally favorable conditions. rsc.org Studies on the bromination of the analogous 1,3,5-tri-tert-butylbenzene (B73737) have shown that careful control of stoichiometry and temperature is crucial to prevent over-bromination or side reactions like de-tert-butylation. nbinno.com

Table 2: Directing Effects in the Bromination of 1,3-Di-tert-Butoxybenzene

| Position | Electronic Effect | Steric Hindrance | Predicted Outcome |

| C2 | Highly activated (ortho to two -OtBu groups) | Accessible | Major Product |

| C4/C6 | Activated (ortho to one, para to one -OtBu group) | Moderately hindered | Minor or no product |

| C5 | Deactivated (meta to two -OtBu groups) | Accessible | No product expected |

Electrophilic Aromatic Bromination Conditions

Electrophilic aromatic bromination is the cornerstone for synthesizing aryl bromides. researchgate.net The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring. libretexts.org For activated aromatic compounds like 1,3-di-tert-butoxybenzene, a variety of brominating agents and conditions can be employed. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net

The reaction with elemental bromine typically requires a Lewis acid catalyst to polarize the Br-Br bond, creating a stronger electrophile (Br⁺). google.com Traditional catalysts include iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃). google.com However, for highly activated substrates, these strong catalysts can lead to side reactions and polybromination. google.com N-bromosuccinimide (NBS) is often a milder and more selective alternative, which can be activated by acids or other catalysts. researchgate.netsci-hub.st The choice of conditions is critical for selectively producing the desired monobrominated product.

| Reagent | Catalyst/Activator | Typical Conditions | Reference |

| Elemental Bromine (Br₂) | Lewis Acids (e.g., FeBr₃, AlCl₃) | Often conducted in a non-polar solvent at low temperatures. | google.com |

| N-Bromosuccinimide (NBS) | Protic Acids (e.g., H₂SO₄), Silica Gel | Can be used in various solvents like CCl₄ or CH₃CN, often at room temperature. | organic-chemistry.orgmdpi.com |

| N-Bromosuccinimide (NBS) | Iodine (I₂) | I₂ catalyzes the reaction, forming IBr as the active electrophilic species. | sci-hub.st |

| Ammonium (B1175870) Bromide (NH₄Br) | Oxone® | Performed in solvents like methanol (B129727) or water at ambient temperature. | organic-chemistry.org |

Control of Mono- and Polybromination

The two tert-butoxy groups in the precursor, 1,3-di-tert-butoxybenzene, are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity presents a significant challenge: preventing polybromination. The formation of di- and tri-brominated byproducts can drastically lower the yield of the desired 1-Bromo-3,5-di-tert-butoxybenzene. researchgate.net

Several strategies are employed to control the extent of bromination:

Stoichiometry: Using a precise molar ratio of the brominating agent to the substrate, typically a slight excess or an equimolar amount of the brominating agent, is crucial to favor monosubstitution.

Temperature Control: Bromination reactions are often exothermic. Conducting the reaction at low temperatures (e.g., 0°C or below) helps to manage the reaction rate and reduce the likelihood of subsequent bromination reactions. guidechem.com

Choice of Brominating Agent: Using milder brominating systems, such as N-bromosuccinimide (NBS) instead of elemental bromine with a strong Lewis acid, can provide better control and selectivity for monobromination. researchgate.net

Reaction Time: Minimizing the reaction time can also prevent the formation of polybrominated products. The reaction is typically monitored and quenched once the starting material is consumed.

Influence of tert-Butoxy Groups on Electrophilic Substitution Regioselectivity

The regioselectivity of the bromination—the position at which the bromine atom attaches to the ring—is dictated by the directing influence of the substituents already present. The tert-butoxy group (-OC(CH₃)₃) is an ortho-para director due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance. nsf.govyoutube.com This donation stabilizes the positive charge in the arenium ion intermediate formed during attack at the ortho and para positions. libretexts.org

In 1,3-di-tert-butoxybenzene, both tert-butoxy groups direct the incoming electrophile. The possible positions for substitution are C2, C4, C5, and C6.

Ortho-positions (C2, C4, C6): The C2 position is ortho to both tert-butoxy groups, while the C4 and C6 positions are ortho to one group and meta to the other.

Para-position (C5): The C5 position is para to the C1-substituent and ortho to the C3-substituent.

While the electronic effects strongly activate these positions, steric hindrance plays a decisive role. The tert-butyl moiety is exceptionally bulky. stackexchange.comlibretexts.org This steric bulk significantly hinders attack at the positions ortho to the tert-butoxy groups. msu.edu Attack at the C2 position, which is flanked by two tert-butoxy groups, is particularly disfavored. The C5 position, being para to one group and only having a hydrogen atom adjacent, is the most sterically accessible of the highly activated sites. Consequently, electrophilic bromination of 1,3-di-tert-butoxybenzene yields this compound with very high regioselectivity. mdpi.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves fine-tuning the reaction components and environment to maximize yield and purity while minimizing waste and side reactions.

Catalyst System Selection and Efficiency

The choice of catalyst is pivotal in balancing reactivity and selectivity. For highly activated systems like 1,3-di-tert-butoxybenzene, overly potent catalysts can be detrimental.

Lewis Acids: While traditional Lewis acids like FeBr₃ and AlCl₃ are effective, they can promote polybromination and side reactions. google.com

Milder Catalysts: Milder and more selective catalyst systems are often preferred. Zeolites, for instance, can induce high para-selectivity in the bromination of activated aromatic compounds by providing a shape-selective environment within their pores. researchgate.net Similarly, zinc salts adsorbed on an inert support like silica have been shown to be effective and selective catalysts for aromatic bromination. google.com Iodine is also an efficient catalyst for the bromination of aryl ethers with NBS, proceeding through a mechanism involving IBr. sci-hub.st

| Catalyst System | Substrate Type | Advantage | Reference |

| Zeolite NaY | Mono-substituted aromatics | High yield and para-selectivity, reusable. | researchgate.net |

| Zinc Salt on Silica | Aromatic compounds | Good selectivity, avoids harsh traditional Lewis acids. | google.com |

| Iodine (I₂) | Aryl ethers | Efficient catalysis with NBS, high selectivity. | sci-hub.st |

| Iron(III) or Aluminum(III) Bromide | General aromatics | Strong activation for less reactive substrates. | google.com |

Solvent Effects and Reaction Environment Control

The solvent is not merely an inert medium but can significantly influence the rate and outcome of electrophilic aromatic substitution. quora.com

Polar Solvents: Polar solvents can stabilize the charged arenium ion intermediate, potentially accelerating the reaction. quora.comlibretexts.org However, in some cases, a highly polar environment can decrease selectivity. For example, bromination of aniline (B41778) with bromine water (a polar medium) leads to uncontrolled substitution, producing the tri-brominated product. youtube.com

Acidic Solvents: Solvents like trifluoroacetic acid can avoid polybromination that might occur in stronger acids like concentrated sulfuric acid. organic-chemistry.org

The choice of solvent is therefore a critical parameter to be optimized, balancing the need for a sufficient reaction rate with the requirement for high selectivity.

Methodologies for Yield Enhancement and Purity Improvement

Beyond catalyst and solvent selection, several procedural methodologies are key to maximizing the yield and purity of the final product.

Controlled Reagent Addition: Slow, dropwise addition of the brominating agent to the solution of the substrate helps to maintain a low concentration of the electrophile at any given time, which suppresses over-reaction. guidechem.com This also helps to control the heat generated during the reaction.

Work-up Procedure: After the reaction is complete, the mixture must be "worked up" to quench any remaining reagents and separate the product. This typically involves washing the organic mixture with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to destroy excess bromine, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. google.com

Purification Techniques: Crude this compound is often purified to remove unreacted starting material, polybrominated species, and other impurities. Common laboratory-scale purification methods include:

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in solution. google.com

Column Chromatography: For more difficult separations, column chromatography on silica gel is a powerful tool. The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product. mdpi.com

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. google.com

By carefully implementing these optimization strategies, this compound can be synthesized in high yield and purity.

Process Intensification for Preparative Scale (e.g., Continuous Flow Chemistry)

Process intensification represents a paradigm shift in chemical manufacturing, focusing on developing smaller, more efficient, and safer production methods. deepdyve.com Continuous flow chemistry is a cornerstone of this approach, where reactants are continuously pumped through a network of tubes or microreactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. pharmasalmanac.comfrontiersin.org This level of control is often difficult to achieve in large batch reactors, where issues like poor heat transfer and inhomogeneous mixing can lead to side reactions and reduced product quality. pharmasalmanac.com

For the preparative scale synthesis of this compound, a two-step continuous flow process can be envisioned. The first step would involve the synthesis of the precursor, 1,3-Di-tert-Butoxybenzene, from Resorcinol. The second step would be the selective bromination of this precursor to yield the final product.

Step 1: Continuous Flow Synthesis of 1,3-Di-tert-Butoxybenzene

The synthesis of 1,3-Di-tert-Butoxybenzene is typically achieved via a Williamson ether synthesis, where Resorcinol is reacted with a tert-butylating agent. In a continuous flow setup, a solution of Resorcinol and a suitable base, such as sodium hydride or potassium tert-butoxide, would be continuously mixed with a stream of a tert-butylating agent, like tert-butyl bromide, in a heated reactor coil. numberanalytics.commasterorganicchemistry.com The use of a flow reactor allows for rapid heating to the optimal reaction temperature, significantly reducing reaction times compared to batch processing. researchgate.net

The superior heat and mass transfer characteristics of microreactors or tube reactors ensure uniform reaction conditions, minimizing the formation of byproducts. nih.gov This is particularly important in Williamson ether synthesis, where side reactions like elimination can occur, especially with sterically hindered substrates. numberanalytics.com

Hypothetical Continuous Flow Parameters for 1,3-Di-tert-Butoxybenzene Synthesis:

| Parameter | Value | Unit |

| Reactor Type | Heated Coil Reactor | - |

| Reactor Volume | 50 | mL |

| Resorcinol Solution Flow Rate | 10 | mL/min |

| tert-Butylating Agent Flow Rate | 12 | mL/min |

| Temperature | 80 | °C |

| Residence Time | 2.3 | min |

| Pressure | 5 | bar |

| Theoretical Throughput | ~250 | g/h |

Step 2: Continuous Flow Bromination of 1,3-Di-tert-Butoxybenzene

The second step involves the electrophilic aromatic substitution of 1,3-Di-tert-Butoxybenzene. The two tert-butoxy groups are strongly activating and ortho-, para-directing. Therefore, the bromine will be directed to the 4-position (para to one and ortho to the other) or the 2-position (ortho to both). Due to sterics, the 4-position is generally favored. To obtain the desired this compound, the bromine must be directed to the 2-position.

In a continuous flow system, a solution of 1,3-Di-tert-Butoxybenzene in a suitable solvent would be mixed with a stream of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, in a reactor. pharmasalmanac.comrsc.org The precise control of stoichiometry and temperature in a flow reactor is critical to achieve selective monobromination and prevent the formation of di- or tri-brominated byproducts. rsc.org The rapid mixing capabilities of microreactors can also enhance the selectivity of the reaction. nih.gov Furthermore, the in-situ generation of hazardous reagents like bromine can be safely performed in a continuous flow setup, minimizing risks associated with their storage and handling. pharmasalmanac.comrsc.org

Automated optimization platforms can be integrated with the flow system to rapidly screen various reaction parameters, such as temperature, residence time, and reagent stoichiometry, to identify the optimal conditions for maximizing the yield and selectivity of the desired product. rsc.orgresearchgate.netchemrxiv.org

Hypothetical Continuous Flow Parameters for the Bromination of 1,3-Di-tert-Butoxybenzene:

| Parameter | Value | Unit |

| Reactor Type | Microreactor | - |

| Reactor Volume | 10 | mL |

| Substrate Solution Flow Rate | 2.5 | mL/min |

| Brominating Agent Flow Rate | 2.5 | mL/min |

| Temperature | 25 | °C |

| Residence Time | 2 | min |

| Pressure | 3 | bar |

| Theoretical Throughput | ~40 | g/h |

By integrating these two continuous flow steps, a fully automated, end-to-end process for the synthesis of this compound can be developed. Such a process would offer significant advantages in terms of efficiency, safety, and scalability, making it an attractive alternative to traditional batch manufacturing for the preparative scale production of this and other high-value chemical intermediates. pharmasalmanac.comnih.gov

Mechanistic Investigations of Reactions Involving 1 Bromo 3,5 Di Tert Butoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com The compound 1-Bromo-3,5-Di-tert-Butoxybenzene serves as a key substrate in several of these transformations, where the bulky tert-butoxy (B1229062) groups significantly influence the reaction mechanisms.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactionsbenchchem.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organohalide. tcichemicals.com This reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgutrgv.edu

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the design of the phosphine (B1218219) ligands coordinated to the palladium center. These ligands play a crucial role in facilitating the key steps of the catalytic cycle. For substrates like this compound, the two bulky tert-butoxy groups at the 3 and 5 positions introduce significant steric hindrance. This steric bulk can influence the approach of the palladium catalyst to the C-Br bond and the subsequent steps of the reaction.

The design of ligands for such sterically demanding substrates often focuses on creating a balance between steric bulk and electron-donating properties. libretexts.org Bulky, electron-rich phosphine ligands are known to enhance the rate of oxidative addition and promote the stability of the active catalyst. libretexts.orgrsc.org The steric hindrance from the tert-butoxy groups in this compound can impact the choice of ligand, favoring those that can accommodate the substrate's bulk while maintaining catalytic activity. The unique structure of certain ligands can be pivotal in overcoming challenges like β-hydride elimination, which can be a competing side reaction. rsc.org

| Ligand Property | Effect on Catalytic Cycle | Rationale |

| Electron-Rich | Facilitates oxidative addition | Increases electron density on the palladium center, promoting its insertion into the aryl-halide bond. libretexts.org |

| Bulky | Promotes reductive elimination | Increases orbital overlap on the metal, facilitating the final bond-forming step. libretexts.org |

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide, this compound, to a Pd(0) complex. libretexts.orgcollectionscanada.gc.ca This is often the rate-determining step and results in the formation of a Pd(II) intermediate. libretexts.orgnih.gov The electron-donating nature of the tert-butoxy groups can influence the electron density at the carbon-bromine bond, potentially affecting the rate of this step. The reaction is generally favored for metal centers with low oxidation states and results in an increase in the metal's oxidation state, electron count, and coordination number by two. libretexts.org

Following transmetalation, the final step is reductive elimination , where the coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst. libretexts.orgutrgv.edu This step is the reverse of oxidative addition and is often promoted by steric hindrance on the palladium complex, which the bulky tert-butoxy groups can contribute to. utrgv.edulibretexts.org Reductive elimination is typically observed for metal centers in higher oxidation states and leads to a decrease in the metal's oxidation state, electron count, and coordination number by two. libretexts.org

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The aryl halide adds to the palladium center, breaking the C-X bond and forming new C-Pd and Pd-X bonds. libretexts.org | 0 to +2 libretexts.org |

| Transmetalation | The organic group from the organoborane reagent is transferred to the palladium(II) complex. libretexts.org | No Change |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org | +2 to 0 libretexts.org |

C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)tcichemicals.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides, such as this compound, with amines. The bulky tert-butoxy groups on the aromatic ring can influence the reaction's efficiency and the choice of catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand. The reaction generally proceeds under an inert atmosphere. chemspider.com

Grignard Reagent Formation and Subsequent Transformationsmnstate.edu

This compound can be used to form a Grignard reagent. This involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent. mnstate.eduwisc.edu The resulting organomagnesium compound, 3,5-Di-tert-Butoxybenzene magnesium bromide, is a potent nucleophile and a strong base. mnstate.edu

This Grignard reagent can then undergo various transformations. A common subsequent reaction is the carboxylation with carbon dioxide (dry ice) to produce the corresponding carboxylic acid after an acidic workup. wisc.edu It can also react with a variety of carbonyl compounds, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols, respectively. mnstate.eduwisc.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, reactions can occur under specific conditions. pressbooks.pubbyjus.com For a nucleophilic aromatic substitution (SNAr) reaction to proceed via the addition-elimination mechanism, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org The tert-butoxy groups on this compound are electron-donating, which deactivates the ring towards traditional SNAr reactions.

However, nucleophilic aromatic substitution can also occur through other mechanisms, such as those involving benzyne (B1209423) intermediates, under harsh reaction conditions with very strong bases. pressbooks.pub The applicability of such reactions to this compound would depend on the specific nucleophile and reaction conditions employed. Some studies indicate that the bromine atom in similar compounds can be substituted through nucleophilic substitution reactions.

Influence of Electronic and Steric Properties of Tert-Butoxy Substituents

The two tert-butoxy groups at the 3 and 5 positions exert a profound influence on the reactivity of the aryl bromide.

Electronic Effects: The oxygen atoms of the tert-butoxy groups are electron-donating through resonance (mesomeric effect) to the ortho and para positions. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and generally deactivating it for nucleophilic aromatic substitution. The inductive effect of the alkoxy group is electron-withdrawing, but the resonance effect is typically dominant in aromatic systems.

Steric Effects: The tert-butoxy groups are sterically bulky. This steric hindrance can significantly influence the approach of reagents to the aromatic ring and the bromine atom. acs.org In reactions such as metal-catalyzed cross-couplings, the steric bulk can affect the coordination of the metal catalyst and the subsequent steps of oxidative addition and reductive elimination. This can lead to different reaction rates and selectivities compared to less hindered analogues. For example, studies on related bulky aromatic compounds have shown that steric hindrance can alter the preferred reaction site and rate. acs.orgnih.gov The presence of bulky substituents can hinder the approach of electrophiles, thereby reducing the rate of electrophilic aromatic substitution reactions. acs.org

Reductive Transformations of the Aryl Bromide Moiety

The aryl bromide moiety of this compound can undergo various reductive transformations. A common reaction is the reductive dehalogenation to yield 1,3-di-tert-butoxybenzene (B13929507). This can be achieved using various reducing agents, including:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H2 gas, transfer hydrogenation reagents like ammonium (B1175870) formate).

Metal/Acid Systems: Such as zinc dust in acetic acid.

Hydride Reagents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst.

Radical-based Reductions: Using reagents like tributyltin hydride (Bu3SnH) with a radical initiator (e.g., AIBN). Studies on sterically hindered aryl bromides have shown that bulky ortho groups can actually accelerate reactions with tributylstannane. nih.gov

The choice of reducing agent and conditions would depend on the desired selectivity and the presence of other functional groups in the molecule.

Comparative Mechanistic Studies with Analogous Brominated Aryl Compounds

To better understand the reactivity of this compound, it is useful to compare it with structurally analogous compounds.

| Compound | Structural Difference | Expected Impact on Reactivity |

| 1-Bromo-3,5-dimethoxybenzene | Less steric bulk from methoxy (B1213986) groups compared to tert-butoxy groups. chemicalbook.com | The smaller methoxy groups would exert a similar electronic effect but with significantly less steric hindrance, likely leading to faster reaction rates in many cases. |

| 1-Bromo-3,5-di-tert-butylbenzene | Tert-butyl groups are purely electron-donating through induction and hyperconjugation, and lack the resonance donation of alkoxy groups. They are also very bulky. uni.lusigmaaldrich.com | The electronic activation of the ring towards electrophiles is less pronounced than with tert-butoxy groups. The steric hindrance is comparable, significantly influencing reaction pathways. researchgate.net |

| 1-Bromo-4-tert-butoxybenzene | The tert-butoxy group is para to the bromine atom. | The para-positioning of the electron-donating group would have a more direct electronic influence on the C-Br bond and the overall reactivity of the molecule in certain reactions. |

| 1-Bromo-3,5-bis(tert-butylthio)benzene | Sulfur is less electronegative and a better nucleophile than oxygen. The tert-butylthio groups are also bulky. scbt.com | The electronic effects would differ, with sulfur potentially participating in different types of catalytic cycles. |

Derivatization and Functionalization Strategies of 1 Bromo 3,5 Di Tert Butoxybenzene

Synthesis of Biaryl Structures and Related Aromatic Systems

No specific examples of 1-Bromo-3,5-Di-tert-Butoxybenzene being used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Heck couplings to form biaryl structures have been documented in scientific literature.

Introduction of Diverse Functional Groups via C-X Bond Formation (X = C, N, O, P, S)

There is no available research data on the use of this compound in C-N bond formation reactions (e.g., Buchwald-Hartwig amination), C-O bond formation (e.g., Buchwald-Hartwig etherification or Ullmann condensation), C-P bond formation (e.g., Hirao coupling), or C-S bond formation.

Utilization in Stereoselective Synthesis Methodologies

The application of this compound as a substrate or reagent in stereoselective synthesis has not been reported.

Precursor for the Construction of Complex Organic Molecules

While its structure suggests potential as a building block, there are no published syntheses of complex organic molecules or natural products that cite the use of this compound as a starting material or intermediate.

Integration into Supramolecular Frameworks and Macrocyclic Systems

No studies describing the incorporation of the this compound unit into macrocycles, calixarenes, or other supramolecular structures are present in the current body of scientific literature.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Molecular Probes and Advanced Chemical Formulations

While direct research on 1-Bromo-3,5-Di-tert-Butoxybenzene for molecular probes is not extensively documented, its structural analog, 1-Bromo-3,5-di-tert-butylbenzene, serves as a key intermediate for creating biochemicals used in proteomics research and other advanced chemical formulations. vandvpharma.comchemimpex.comscbt.com The fundamental structure, a benzene (B151609) ring with a reactive bromine atom and bulky substituents at the 3 and 5 positions, is crucial for these applications. chemimpex.com The bromine atom facilitates attachment to other molecules through reactions like Suzuki or Stille coupling, a common strategy in building complex molecular probes. innospk.com The bulky groups, whether tert-butyl or tert-butoxy (B1229062), enhance the solubility and stability of resulting compounds and can create specific binding pockets necessary for molecular recognition. chemimpex.com This makes the core structure a valuable building block for developing new therapeutic agents and advanced materials. chemimpex.cominnospk.com

Precursor for Novel Organic and Polymeric Materials

The use of substituted bromobenzenes is foundational in the development of new organic and polymeric materials. nih.gov However, specific applications of this compound in the following areas are not detailed in publicly available research.

There is no specific information available from the performed searches detailing the use of this compound in the development of silicone resins. However, research on other functionalized silicone resins shows that incorporating phenyl groups and creating Si-O-Ph bonds can increase the cross-linking degree and significantly enhance thermal stability. nih.govrsc.org

Specific studies on the use of this compound for modifying polymer cross-linking density could not be found. In related fields, bismaleimide (B1667444) resins have been used to cross-link bromo butyl rubber, with the resulting cross-link density being a direct function of the concentration of the curing agent. researchgate.net

Role in the Synthesis of Congested Phosphorus-Based Compounds

The synthesis of sterically congested phosphorus-based compounds, particularly phosphine (B1218219) ligands, is crucial for advancing transition metal-catalyzed cross-coupling reactions. orgsyn.org The bulky tert-butoxy groups on the this compound scaffold are instrumental in creating the necessary steric hindrance around the phosphorus atom. This steric bulk is a key design element for ligands used in challenging coupling reactions. orgsyn.org The analogous compound, 1-bromo-3,5-di-tert-butylbenzene, is a known precursor for preparing bulky arylphosphines. researchgate.net The general method involves the reaction of the brominated aromatic with a phosphorus source to create P-stereogenic chiral secondary phosphine oxides (SPOs), which are versatile building blocks for a wide array of bulky phosphine ligands. researchgate.net

Intermediate in Advanced Fine Chemical Production

Brominated aromatic compounds are essential intermediates in the production of a wide range of fine chemicals, including pharmaceuticals, dyes, and pesticides. nih.govalfa-chemistry.comgoogle.com The bromine atom serves as a reactive handle for introducing the phenyl group into more complex molecules via Grignard reactions or palladium-catalyzed coupling reactions. wikipedia.org Structurally related compounds like 1-bromo-3,5-dichlorobenzene (B43179) and 1-bromo-3,5-difluorobenzene (B42898) are valued starting materials for fungicides and intermediates for pharmaceuticals and liquid crystals, respectively. google.comgoogle.comnih.gov Similarly, 1-Bromo-3,5-dimethoxybenzene is a critical building block for pharmaceutical intermediates. innospk.com By analogy, this compound functions as a specialized intermediate where the introduction of a sterically demanding 3,5-di-tert-butoxy-phenyl group is required to achieve a specific molecular structure and desired chemical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 1-Bromo-3,5-Di-tert-Butoxybenzene, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectral Analysis for Substitution Pattern Confirmation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key signals would be:

Aromatic Protons: The protons on the benzene (B151609) ring are chemically equivalent due to the symmetrical 1,3,5-substitution pattern. This would result in a single signal for the two protons at the C2 and C6 positions and another signal for the proton at the C4 position. The chemical shift of these protons would be influenced by the deshielding effect of the bromine atom and the electron-donating effect of the tert-butoxy (B1229062) groups.

tert-Butyl Protons: The eighteen protons of the two tert-butyl groups are also chemically equivalent. They would give rise to a single, strong singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound: (Note: The following table is a theoretical prediction based on known substituent effects and data for analogous compounds, as experimental data is not readily available.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted ~7.0-7.2 | d (doublet) | 2H | Ar-H (C2, C6) |

| Predicted ~6.8-7.0 | t (triplet) | 1H | Ar-H (C4) |

| Predicted ~1.3-1.4 | s (singlet) | 18H | -C(CH₃)₃ |

¹³C NMR Spectral Analysis for Carbon Framework and Functional Group Assignments

The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms and information about their chemical environment. For the symmetric this compound, the following signals are anticipated:

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C1) would appear at a specific chemical shift. The two carbons bearing the tert-butoxy groups (C3 and C5) would be equivalent and show a single signal. The two carbons ortho to the bromine (C2 and C6) would also be equivalent, as would the carbon para to the bromine (C4).

tert-Butoxy Carbons: Two signals would correspond to the tert-butoxy groups: one for the quaternary carbon atom bonded to the oxygen and another for the methyl carbons.

Expected ¹³C NMR Data for this compound: (Note: This table is a theoretical prediction as experimental data is not publicly available.)

| Chemical Shift (ppm) | Assignment |

| Predicted ~155-160 | C-O (C3, C5) |

| Predicted ~125-130 | C-Br (C1) |

| Predicted ~115-120 | Ar-C (C2, C6) |

| Predicted ~110-115 | Ar-C (C4) |

| Predicted ~75-80 | -O-C (CH₃)₃ |

| Predicted ~28-30 | -C(C H₃)₃ |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data for this compound:

| m/z | Ion |

| Predicted 300/302 | [M]⁺ (Molecular ion) |

| Predicted 244/246 | [M - C₄H₈]⁺ |

| Predicted 188/190 | [M - 2(C₄H₈)]⁺ |

| Predicted 57 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and the C-Br bond.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| Predicted ~3100-3000 | Aromatic C-H stretch |

| Predicted ~2980-2850 | Aliphatic C-H stretch (tert-butyl) |

| Predicted ~1600, ~1470 | Aromatic C=C stretch |

| Predicted ~1250-1000 | C-O-C stretch (ether) |

| Predicted ~600-500 | C-Br stretch |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the conformation of the tert-butoxy groups and the packing of the molecules in the crystal lattice. As of now, there are no published crystal structures for this specific compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Various chromatographic techniques would be essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for purity analysis. A non-polar capillary column would likely be used, and the retention time would be characteristic of the compound. When coupled with a mass spectrometer (GC-MS), it would provide both separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC could also be used for purity assessment, particularly if the compound has low volatility or is thermally unstable. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely provide good separation.

Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method for monitoring reaction progress in real-time, allowing for the visualization of the disappearance of starting materials and the appearance of the product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is instrumental in monitoring the purity of the compound and identifying any volatile impurities or degradation products that may arise during its synthesis, storage, or application.

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS System | Agilent 5977B MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

Expected Mass Fragmentation Pattern:

The electron ionization of "this compound" would be expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed, showing the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for m/z values separated by 2 Da). Key fragment ions would likely result from the loss of a tert-butyl group ([M-57]⁺) and subsequent fragmentations of the alkoxy side chains and the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Migration Studies

For the analysis of non-volatile, thermally labile, or high molecular weight components related to "this compound," Liquid Chromatography-Mass Spectrometry is the analytical method of choice. LC-MS is particularly crucial for migration studies, where the potential leaching of the compound or its derivatives from a material matrix into a surrounding medium is investigated.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph. Separation occurs based on the analyte's interaction with the stationary phase of the column and the liquid mobile phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimizes fragmentation and preserves the molecular ion.

Illustrative LC-MS Parameters for Analysis:

| Parameter | Value |

| LC System | Agilent 1290 Infinity II LC |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6546 Q-TOF |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Drying Gas Temp | 325 °C |

| Mass Range | 100-1000 m/z |

Application in Migration Studies:

Migration studies are critical in assessing the safety of materials that may come into contact with food, pharmaceuticals, or other consumer products. To simulate real-world conditions, a food simulant (e.g., ethanol/water mixtures) would be exposed to a material containing "this compound" for a specified time and temperature. The simulant would then be analyzed by LC-MS to quantify the amount of the compound that has migrated. The high sensitivity and selectivity of LC-MS allow for the detection of trace levels of migrants, ensuring regulatory compliance and consumer safety.

Theoretical and Computational Chemistry Studies of 1 Bromo 3,5 Di Tert Butoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Bromo-3,5-di-tert-butoxybenzene, DFT calculations can elucidate its molecular geometry, bond lengths, bond angles, and the distribution of electron density.

Key parameters that would be determined include:

Bond Lengths: The distances between adjacent atoms (e.g., C-Br, C-O, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-Br, C-O-C).

Dihedral Angles: The rotational angles between planes of atoms, which are crucial for understanding the conformation of the flexible tert-butoxy (B1229062) groups.

These calculations would likely show the steric hindrance imposed by the large tert-butoxy groups influencing the planarity of the benzene (B151609) ring and the bond angles around the substitution sites. The electronic properties, such as the dipole moment and the distribution of atomic charges, would also be obtained, providing insight into the molecule's polarity and reactive sites.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-O-C Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

Note: These are estimated values based on typical DFT results for similar molecules and are for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is crucial for understanding a molecule's response to light, including absorption and emission characteristics.

For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. This would involve calculating the energies of the lowest electronic transitions from the ground state to various excited states. The results would indicate the wavelengths of light the molecule is likely to absorb. Furthermore, the nature of these transitions (e.g., π-π* or n-π*) could be characterized.

The photophysical behavior, such as fluorescence or phosphorescence, could also be investigated. By calculating the properties of the lowest singlet and triplet excited states, it's possible to infer the likely de-excitation pathways for the molecule after it absorbs light. The presence of the heavy bromine atom could potentially enhance intersystem crossing from singlet to triplet states, a phenomenon known as the heavy-atom effect, which could lead to phosphorescence.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.

The two tert-butoxy groups can rotate around the C-O bonds, leading to a variety of possible three-dimensional structures. MD simulations can track these conformational changes, providing a statistical understanding of which conformations are most populated at a given temperature. This is important as the conformation of the molecule can significantly impact its physical properties and reactivity.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in a condensed phase (liquid or solid). These intermolecular interactions, which include van der Waals forces and dipole-dipole interactions, govern the bulk properties of the substance, such as its boiling point and solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derived research)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. While there are no specific QSAR models reported for this compound itself, the principles of QSAR could be applied if a series of related compounds with varying substituents were synthesized and tested for a specific activity.

For instance, in the context of environmental science, QSAR models have been developed for brominated flame retardants to predict their endocrine-disrupting potencies. nih.govflemingcollege.ca These models often use descriptors derived from the molecular structure, some of which can be calculated using computational methods. For a hypothetical QSAR study involving derivatives of this compound, relevant descriptors might include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of hydrophobicity. PubChem provides a predicted XlogP3 value of 6.0 for 1-Bromo-3,5-di-tert-butylbenzene. uni.lu

Molecular Weight: A basic but often important descriptor.

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an electric field.

A QSAR model would be built by finding a mathematical relationship between these descriptors and the observed activity for a set of molecules. Such a model could then be used to predict the activity of new, untested compounds in the same class.

Prediction of Reactivity and Regioselectivity through Computational Approaches

Computational methods can be used to predict the reactivity of a molecule and the likely outcome of a chemical reaction. For this compound, this could involve identifying the most reactive sites for electrophilic or nucleophilic attack.

One common approach is to analyze the distribution of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites).

Additionally, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule. For this compound, one might expect the oxygen atoms of the ether groups to be electron-rich, while the carbon atom attached to the bromine might be relatively electron-poor.

Studies on the bromination of other alkoxybenzenes have shown that both steric and electronic effects of the substituents play a significant role in determining the rate and regioselectivity of reactions. nsf.gov For this compound, the bulky tert-butoxy groups would be expected to sterically hinder reactions at the ortho positions (2, 4, and 6), suggesting that any further substitution on the benzene ring might be directed to the remaining unsubstituted carbon atom.

Future Research Directions and Unexplored Avenues for 1 Bromo 3,5 Di Tert Butoxybenzene

Development of More Sustainable and Greener Synthetic Pathways

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 1-Bromo-3,5-Di-tert-Butoxybenzene should prioritize the development of sustainable and greener synthetic routes.

Current synthetic methods for brominated aromatic compounds often rely on hazardous reagents like elemental bromine and produce significant waste. wordpress.com A key area for future investigation is the adoption of greener brominating agents. N-bromosuccinimide (NBS) is a safer alternative to liquid bromine, and its use in conjunction with environmentally friendly solvents like water or alcohols could significantly reduce the environmental impact of the synthesis. wordpress.com

Furthermore, exploring catalytic methods for bromination is a promising avenue. The use of in situ generated hypobromous acid from water-soluble brominating agents could eliminate the need for hazardous liquid bromine and metal-based catalysts. google.com Research into optimizing reaction conditions, such as temperature and the use of phase transfer catalysts to enhance mixing in biphasic systems, could lead to a more efficient and eco-friendly synthesis of this compound. google.com The principles of green chemistry, including atom economy and the use of renewable feedstocks, should guide the design of next-generation synthetic strategies for this compound. acs.orgsemanticscholar.org

Exploration of Novel Catalytic Systems for Functionalization

The carbon-bromine bond in this compound is a prime site for functionalization through various cross-coupling reactions. The steric hindrance imposed by the two tert-butoxy (B1229062) groups presents a challenge that necessitates the exploration of novel and highly efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgacs.orgorganic-chemistry.orgnih.govnih.gov For sterically encumbered substrates like this compound, the development of palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands is crucial for achieving high catalytic activity. semanticscholar.orgorganic-chemistry.org Research has shown that ligands with "flexible steric bulk" can be particularly effective in promoting reactions with hindered substrates. organic-chemistry.org

Beyond palladium, there is a growing interest in using more abundant and less expensive first-row transition metals like iron and nickel as catalysts. nih.govrsc.org Iron-catalyzed cross-coupling reactions have shown promise for coupling sterically hindered aryl Grignard reagents with various electrophiles. rsc.org Similarly, nickel-based catalysts have been effective in a range of cross-coupling reactions, including those involving unactivated alkyl halides. organic-chemistry.orgnih.govnih.gov Future research should focus on developing and optimizing iron and nickel catalytic systems for the functionalization of this compound, potentially leading to more cost-effective and sustainable synthetic methods.

Investigation of its Role in Bio-Inspired Synthesis and Chemical Biology Tools

The unique structural features of this compound make it an interesting building block for the creation of bio-inspired molecules and chemical biology tools. mdpi.comstrath.ac.uk The di-tert-butoxybenzene core can serve as a scaffold for constructing molecules that mimic natural products or for developing probes to study biological systems.

Bio-inspired synthesis aims to replicate the efficiency and selectivity of nature's synthetic strategies. nih.gov The this compound moiety could be incorporated into complex molecular architectures that draw inspiration from natural products with interesting biological activities. nih.govnih.govmdpi.com

In the realm of chemical biology, small molecules are used as probes to investigate and manipulate protein function within a cellular context. mskcc.orgbohrium.com The development of fluorescent probes with minimal structural perturbation is a significant area of research. ed.ac.uk The benzene (B151609) core of this compound could be functionalized to create novel fluorescent probes. ed.ac.uk Furthermore, by attaching reactive groups, this compound could be used to develop photoaffinity-based chemical proteomic probes to map ligandable proteins directly in cells. chemrxiv.org The ability to "mutate" chemicals to gain insights into biological processes is a powerful approach in chemical biology. mskcc.org

Design of Advanced Materials with Tunable Properties through Functionalization

The derivatization of this compound opens up possibilities for the creation of advanced materials with tailored properties. The rigid aromatic core combined with the flexible and bulky tert-butoxy groups can lead to polymers and other materials with unique thermal, mechanical, and electronic characteristics.

A promising area of exploration is the use of this compound derivatives as monomers in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). researchgate.netyoutube.com PEEK is known for its exceptional chemical resistance, thermal stability, and mechanical strength. researchgate.netacs.orgnih.gov By incorporating the 3,5-di-tert-butoxybenzene unit into the polymer backbone, it may be possible to tune the properties of the resulting PEEK material, such as its solubility and processing characteristics. acs.org The introduction of bulky side groups can improve the solubility of precursor polymers, facilitating the preparation of membranes and other porous materials. acs.org

Furthermore, functionalization of the bromo-position can introduce various functionalities into the polymer chain, allowing for the creation of materials with specific properties, such as antimicrobial activity through the incorporation of silver-binding sites. nih.gov The ability to precisely control the structure of the monomer allows for the rational design of materials with desired performance characteristics for applications in aggressive environments like nuclear plants and chemical facilities. researchgate.net

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The steric hindrance of this compound can lead to unusual reaction pathways and intermediates.

Advanced spectroscopic techniques, coupled with computational studies, can provide detailed insights into the kinetics and mechanisms of these reactions. wildlife-biodiversity.com For instance, in palladium-catalyzed cross-coupling reactions, understanding the individual steps of oxidative addition, transmetalation, and reductive elimination is key. wildlife-biodiversity.comillinois.educolab.wsnih.gov Studies have shown that the nature of the halide and the steric properties of the phosphine ligands can significantly influence the reaction mechanism. illinois.edu For sterically hindered aryl bromides, an unusual autocatalytic mechanism for oxidative addition has been observed. illinois.edu

Future research should employ a combination of experimental techniques, such as in-situ reaction monitoring, and theoretical calculations to elucidate the precise mechanistic pathways for reactions involving this compound. This knowledge will enable the rational design of more efficient catalysts and reaction conditions. wildlife-biodiversity.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis

To fully explore the potential of this compound as a scaffold for new molecules, high-throughput screening (HTS) and combinatorial chemistry approaches are invaluable. nih.govnih.gov These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new materials and biologically active molecules. nih.govspringernature.comuniroma1.it

Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to generate a diverse array of compounds. nih.gov Starting from this compound, a multitude of derivatives can be synthesized in parallel by varying the coupling partner in functionalization reactions. uniroma1.it This approach can be applied to create libraries of small molecules, peptides, or peptidomimetics. nih.gov

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-bromo-3,5-di-tert-butylbenzene?

Answer:

The synthesis typically involves Friedel-Crafts alkylation to introduce tert-butyl groups onto a brominated benzene precursor. For example, 3,5-di-tert-butyltoluene can be brominated using controlled conditions (e.g., N-bromosuccinimide under radical initiation) to achieve regioselective bromination at the para position relative to the methyl group . Key parameters include temperature control (0–5°C) and stoichiometric ratios to minimize polybromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95% by GC/HPLC) .

Basic: What purification techniques are recommended for isolating 1-bromo-3,5-di-tert-butylbenzene from reaction mixtures?

Answer:

- Recrystallization : Use hexane or ethanol at low temperatures (0–4°C) to exploit solubility differences between the product and byproducts .

- Column Chromatography : Employ silica gel with non-polar solvents (e.g., hexane) to separate brominated isomers. Monitor fractions using TLC (Rf ~0.5 in hexane) .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 30 mm Hg) minimizes thermal degradation of the tert-butyl groups .

Advanced: How can regioselectivity challenges during bromination of 3,5-di-tert-butyl-substituted aromatics be addressed?

Answer:

The steric bulk of tert-butyl groups directs bromination to the less hindered position. For example:

- Use Lewis acids (e.g., FeBr₃) to stabilize transition states and enhance para-selectivity .

- Radical bromination (e.g., NBS/azobisisobutyronitrile) favors positions with lower electron density, avoiding ortho/meta sites blocked by tert-butyl groups .

- Validate regiochemistry via NOESY NMR to confirm spatial proximity between bromine and tert-butyl protons .

Advanced: What are the optimal storage conditions to prevent degradation of 1-bromo-3,5-di-tert-butylbenzene?

Answer:

- Temperature : Store at 0–6°C in amber vials to inhibit thermal decomposition or light-induced radical reactions .

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers to prevent hydrolysis of the C-Br bond .

- Short-Term Stability : For lab use, solutions in anhydrous THF or DCM remain stable for 48 hours at -20°C .

Advanced: How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₁Br) and rule out isotopic interference .

- Deuterated Solvents in NMR : Use CDCl₃ to avoid solvent peaks obscuring tert-butyl (δ 1.2–1.4 ppm) or aromatic proton signals (δ 7.2–7.5 ppm) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1-bromo-3,5-dimethoxybenzene) to identify anomalous peaks .

Advanced: How do steric effects influence the reactivity of 1-bromo-3,5-di-tert-butylbenzene in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The bulky tert-butyl groups hinder Pd catalyst coordination, requiring ligand optimization (e.g., SPhos or XPhos) to enhance yields .

- Solvent Choice : Use high-boiling solvents (toluene or xylene) to maintain reaction temperatures (100–120°C) without degrading the tert-butyl groups .

- Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates and optimize reaction times .

Advanced: What strategies mitigate contradictions in reported melting points or spectral data for this compound?

Answer:

- Reproducibility Trials : Synthesize the compound using literature methods and compare results with published data .

- Impurity Profiling : Use HPLC-DAD to detect trace byproducts (e.g., dibrominated isomers) that may skew melting points .

- Collaborative Studies : Share samples with independent labs to verify analytical results and identify methodological discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.